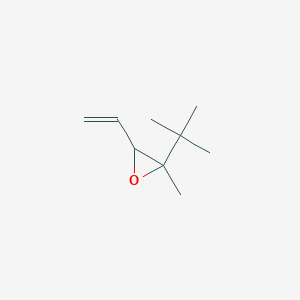![molecular formula C11H15N3 B13823286 2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diazabicyclo[221]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI) is a bicyclic compound that features a diazabicycloheptane core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane derivatives can be achieved through an epimerization-lactamization cascade reaction. This involves the use of functionalized 4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates . Key factors for this reaction include the presence of an electron-withdrawing N-protective group in the substrates and a strong base as the promoter .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions include various derivatives of 2,5-Diazabicyclo[2.2.1]heptane, which can be further utilized in different applications.
Applications De Recherche Scientifique
2,5-Diazabicyclo[2.2.1]heptane derivatives have several scientific research applications:
Chemistry: Used as chiral ligands in asymmetric catalysis reactions.
Medicine: Investigated for their potential therapeutic properties and as intermediates in drug synthesis.
Mécanisme D'action
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as catalysts in asymmetric reactions, facilitating the formation of chiral products. The exact molecular targets and pathways depend on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another diazabicycloheptane derivative with similar structural features.
2,5-Diazabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-: A derivative with a chloro substituent on the pyridine ring.
Uniqueness
2,5-Diazabicyclo[22
Propriétés
Formule moléculaire |
C11H15N3 |
|---|---|
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
(1S,4S)-2-(6-methylpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H15N3/c1-8-2-3-10(5-12-8)14-7-9-4-11(14)6-13-9/h2-3,5,9,11,13H,4,6-7H2,1H3/t9-,11-/m0/s1 |
Clé InChI |
MDWOWXOFKFFTAB-ONGXEEELSA-N |
SMILES isomérique |
CC1=NC=C(C=C1)N2C[C@@H]3C[C@H]2CN3 |
SMILES canonique |
CC1=NC=C(C=C1)N2CC3CC2CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
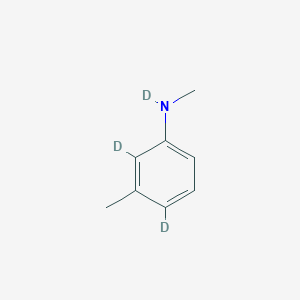
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
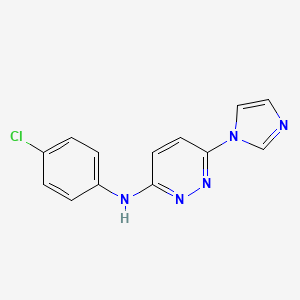
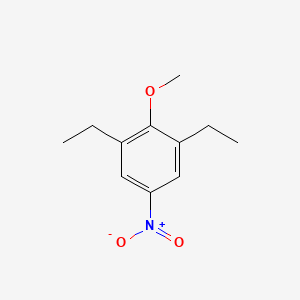

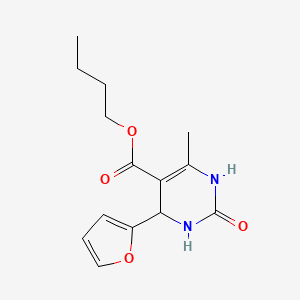
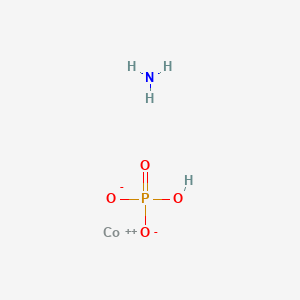
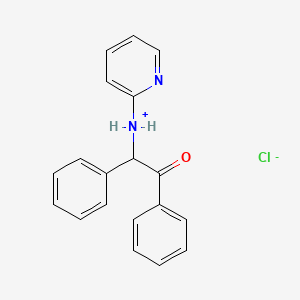
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
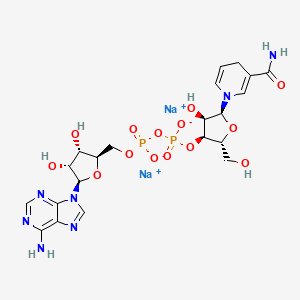
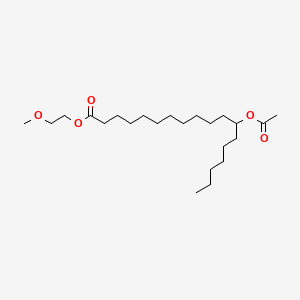
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
